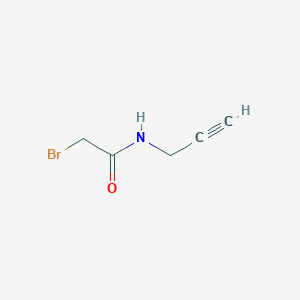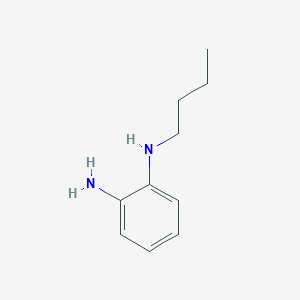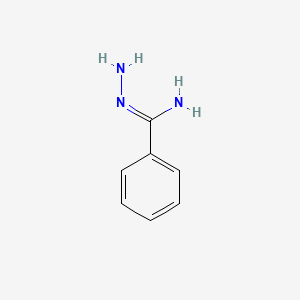
1-(4-Morpholinophenyl)guanidine
説明
1-(4-Morpholinophenyl)guanidine, also known as MPG , is a chemical compound with the following molecular formula: C₁₁H₁₆N₄O . It belongs to the guanidine family of organic compounds.
Synthesis Analysis
The synthesis of MPG involves the reaction of 4-morpholinophenyl isothiocyanate with ammonium hydroxide . This process yields the desired compound, MPG .
Molecular Structure Analysis
The molecular structure of MPG consists of a guanidine core (guanidinium group) attached to a phenyl ring, which, in turn, bears a morpholine substituent. The guanidine moiety imparts basic properties to MPG, making it a potential candidate for various applications .
科学的研究の応用
Synthesis of Acyclic Guanidines
Guanidines are one of the most versatile functional groups in chemistry. They are often used in the synthesis of acyclic guanidines, which involves the reaction of an amine with an activated guanidine precursor . This process is crucial in the development of various biological activities .
Guanidylating Agents
Thiourea derivatives have been widely used as guanidylating agents in the synthesis of guanidines . These agents are particularly effective in dichloromethane , a common solvent in organic chemistry.
Preparation of Cyclic Guanidines
Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . Guanidines are used in the preparation of these cyclic guanidines .
DNA Minor Groove Binders
Some guanidines have been found to bind to the minor groove of DNA, suggesting that DNA minor groove binding could be a mechanism of action of these compounds .
Kinase Inhibitors
Guanidines have also been used as kinase inhibitors . Kinases are enzymes that play a key role in cell signaling, and their inhibition can be useful in the treatment of various diseases, including cancer.
α2-Noradrenaline Receptors Antagonists
Guanidines have been found to act as α2-noradrenaline receptors antagonists . These receptors are part of the nervous system, and their antagonism can have various therapeutic effects.
Cell Penetrating Agents
Dendritic guanidines have been found to be efficient analogues of cell penetrating peptides . These compounds can cross biological barriers and deliver drugs and imaging agents to target sites within cells .
Anti-fungal Activity
Guanidine-bearing macrocyclic polyketides, which are synthesized from 4-guanidinobutanoic acid, have been found to have anti-fungal activity . These compounds have been isolated from Streptomyces, a genus of bacteria that is known for producing antibiotics .
作用機序
将来の方向性
: Ichihara, M., Asakawa, D., Yamamoto, A., & Sudo, M. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415(3), 1953–1965. Link : Mol-Instincts. (n.d.). 1-(4-morpholinophenyl)guanidine chemical structure. Link : The Chemistry and Biology of Guanidine Natural Products. (n.d.). Link
特性
IUPAC Name |
2-(4-morpholin-4-ylphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZJREQBRCRGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436466 | |
| Record name | 1-(4-morpholinophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinophenyl)guanidine | |
CAS RN |
247234-41-9 | |
| Record name | 1-(4-morpholinophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(4-Morpholinophenyl)guanidine in the synthesis of Momelotinib?
A1: 1-(4-Morpholinophenyl)guanidine is a crucial intermediate in the synthesis of Momelotinib, a Janus kinase (JAK) inhibitor. [, ] It serves as the structural component that introduces the 2-aminopyrimidine moiety present in Momelotinib. [, ] This moiety is believed to be essential for the drug's interaction with the JAK enzyme active site.
Q2: How is 1-(4-Morpholinophenyl)guanidine synthesized and incorporated into the Momelotinib synthesis route?
A2: The synthesis of 1-(4-Morpholinophenyl)guanidine is achieved through a nucleophilic addition reaction between 4-morpholinoaniline and cyanamide. [] This compound is then reacted with methyl (E)-4-[3-(dimethylamino)acryloyl]benzoate under basic conditions and elevated temperature to form the desired pyrimidine ring system of Momelotinib. [, ] This convergent synthetic approach offers advantages in terms of yield and operational simplicity compared to previous methods. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-[(1R)-1-(bromomethoxy)ethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B1279192.png)












